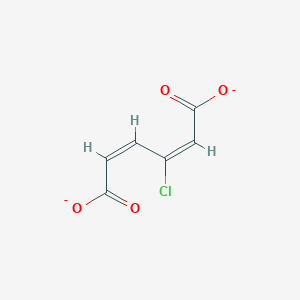

3-Chloro-cis,cis-muconate

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C6H3ClO4-2 |

|---|---|

Peso molecular |

174.54 g/mol |

Nombre IUPAC |

(2E,4Z)-3-chlorohexa-2,4-dienedioate |

InChI |

InChI=1S/C6H5ClO4/c7-4(3-6(10)11)1-2-5(8)9/h1-3H,(H,8,9)(H,10,11)/p-2/b2-1-,4-3+ |

Clave InChI |

ICMVYBXQDUXEEE-BXTBVDPRSA-L |

SMILES |

C(=CC(=O)[O-])C(=CC(=O)[O-])Cl |

SMILES isomérico |

C(=C\C(=O)[O-])\C(=C/C(=O)[O-])\Cl |

SMILES canónico |

C(=CC(=O)[O-])C(=CC(=O)[O-])Cl |

Sinónimos |

3-chloro-cis,cis-muconate 3-chloro-muconate |

Origen del producto |

United States |

Microbial Degradation Pathways and Intermediary Metabolism of 3 Chloro Cis,cis Muconate

Ortho-Cleavage Pathway of Chlorocatechols to 3-Chloro-cis,cis-muconate

The ortho-cleavage pathway is a central mechanism for the aerobic catabolism of chloroaromatic compounds. asm.org In this pathway, substituted catechols, known as chlorocatechols, undergo intradiol cleavage, where the aromatic ring is broken between the two hydroxyl groups. nih.gov This ring-opening step is a rate-limiting and crucial part of the degradation process, converting the cyclic chlorocatechol into a linear, unsaturated dicarboxylic acid, namely a substituted muconate. nih.gov Specifically, the ortho-cleavage of 4-chlorocatechol (B124253) directly yields this compound. nih.govasm.org This reaction is a pivotal step that funnels various chlorinated pollutants into a common metabolic route for further breakdown.

Role of Chlorocatechol 1,2-Dioxygenase in Formation

The enzymatic formation of this compound is catalyzed by a specific type of enzyme known as chlorocatechol 1,2-dioxygenase (EC 1.13.11.1). asm.orgnih.gov This enzyme, a non-heme iron dioxygenase, incorporates both atoms of a dioxygen molecule into the aromatic ring of a chlorocatechol substrate, leading to its cleavage. nih.govuniprot.org

| Enzyme | Substrate | Product | Source Organism Example |

|---|---|---|---|

| Chlorocatechol 1,2-dioxygenase (ClcA) | 4-Chlorocatechol | This compound | Rhodococcus opacus 1CP uniprot.org |

| Chlorocatechol 1,2-dioxygenase | 3-Chlorocatechol (B1204754) | 2-Chloro-cis,cis-muconate (B1241311) | Rhodococcus opacus 1CP nih.govasm.org |

| Chlorocatechol 1,2-dioxygenase (ClcA) | 3,5-Dichlorocatechol (B76880) | 2,4-Dichloro-cis,cis-muconate | Rhodococcus opacus 1CP uniprot.org |

Diversification of Ortho-Cleavage Pathways

Following the formation of chloro-cis,cis-muconates, microbial pathways have evolved and diversified to process these intermediates, often leading to the elimination of the chlorine substituent. nih.govasm.org The subsequent steps are critical, as conventional muconate cycloisomerases can convert this compound into the toxic compound protoanemonin (B48344). nih.gov Bacteria that successfully degrade chloroaromatics have evolved specialized enzymes to avoid this outcome. nih.govasm.org

Two primary variations of the modified ortho-cleavage pathway exist following the initial ring cleavage:

Proteobacterial Pathway: In many Proteobacteria, this compound (from 4-chlorocatechol) is converted by a chloromuconate cycloisomerase into cis-dienelactone (B1242186) with the elimination of the chloride ion. nih.govasm.orgnih.gov A related intermediate, 2-chloro-cis,cis-muconate (from 3-chlorocatechol), is converted by a different chloromuconate cycloisomerase into trans-dienelactone. nih.govasm.org

Rhodococcus Pathway: A novel variant of the pathway has been identified in Rhodococcus opacus 1CP for the degradation of 3-chlorocatechol. nih.govnih.gov In this pathway, 2-chloro-cis,cis-muconate is first transformed into 5-chloromuconolactone (B1176566) by a specific chloromuconate cycloisomerase (ClcB2). nih.govnih.gov This intermediate is then dehalogenated by a specialized enzyme, a 5-chloromuconolactone dehalogenase (ClcF), which evolved from a muconolactone (B1205914) isomerase, to produce cis-dienelactone. nih.govnih.gov

The resulting dienelactones are further hydrolyzed to maleylacetate (B1240894), which is then reduced to 3-oxoadipate (B1233008) and enters central metabolism. nih.govd-nb.info This enzymatic diversification highlights the evolutionary adaptation of microorganisms to mineralize persistent man-made chemicals. nih.gov

| Feature | Proteobacterial Pathway | Rhodococcus opacus 1CP Pathway (from 3-chlorocatechol) |

|---|---|---|

| Initial Intermediate | 2-Chloro-cis,cis-muconate | 2-Chloro-cis,cis-muconate |

| Key Enzymes | Chloromuconate cycloisomerase | Chloromuconate cycloisomerase (ClcB2), 5-Chloromuconolactone dehalogenase (ClcF) |

| Secondary Intermediate | None specified | 5-Chloromuconolactone |

| Final Dienelactone Product | trans-Dienelactone | cis-Dienelactone |

| Reference | nih.govasm.org | nih.govnih.gov |

Microbial Transformations of Specific Chloroaromatic Compounds via this compound

The formation of this compound is a convergent point in the degradation pathways of several significant environmental pollutants.

Degradation of Chlorophenols

Chlorophenols, used widely as pesticides and antiseptics, are common environmental contaminants. Their microbial degradation often proceeds via chlorocatechols and the modified ortho-cleavage pathway. The degradation of 4-chlorophenol (B41353) occurs via its conversion to 4-chlorocatechol. nih.gov This intermediate is then subjected to ortho-ring cleavage by chlorocatechol 1,2-dioxygenase to yield this compound. nih.gov The subsequent action of chloromuconate cycloisomerase converts this intermediate to cis-dienelactone, releasing the chloride ion. nih.govd-nb.info

While not a direct precursor to this compound, the degradation of 2-chlorophenol (B165306) provides further context. It is typically transformed to 3-chlorocatechol, which is then cleaved to 2-chloro-cis,cis-muconate, an isomer of our subject compound, before being funneled into the diversified pathways described previously. asm.orgd-nb.inforesearchgate.net

Catabolism of Chlorobenzoates

Chlorobenzoates are another class of halogenated compounds that can be mineralized by soil bacteria. They are used in herbicides and can also be byproducts of the breakdown of polychlorinated biphenyls (PCBs). asm.org The degradation pathway for compounds like 3-chlorobenzoate (B1228886) and 4-chlorobenzoate (B1228818) involves their conversion to chlorocatechols, which are then cleaved via the ortho pathway. asm.org

Recent studies of soil bacteria from the genera Caballeronia, Paraburkholderia, and Cupriavidus capable of degrading 3-chlorobenzoate have confirmed the presence of chloro-cis,cis-muconate as a metabolic intermediate in the degradation process. mdpi.com

Biotransformation of Triclosan (B1682465)

Triclosan is a widely used antimicrobial agent found in many personal care products, and its presence in the environment is of increasing concern. nih.govbiochemjournal.com Microbial degradation is a key process for its removal from environments like soil and wastewater sludge. biochemjournal.comresearchgate.net One of the proposed biotic degradation routes for triclosan is the ortho-cleavage pathway. nih.govbiochemjournal.com According to this speculative pathway, triclosan is first converted into intermediates such as 2,4-dichlorophenol (B122985) and a chlorocatechol. nih.govresearchgate.net Subsequent ring cleavage is thought to yield this compound, which would then be further metabolized. nih.govbiochemjournal.comresearchgate.net

Fungal Degradation Routes Involving this compound

The role of fungi in the degradation of chlorinated aromatic hydrocarbons has been an area of growing research interest. Studies have revealed that filamentous fungi possess the metabolic machinery to process these environmental pollutants.

A significant contribution to understanding these pathways comes from metabolomic analysis of the fungus Aspergillus nidulans. When exposed to monochlorophenols, A. nidulans has been shown to produce this compound as a degradation intermediate. ub.edu This indicates that fungi can channel chlorinated aromatic compounds into the 3-oxoadipate pathway. Further investigation into the metabolome of A. nidulans revealed that the degradation of 4-chlorocatechol leads to the formation of 3-chlorodienelactone from this compound. ub.edu Additionally, the degradation of 3-chlorocatechol in the same fungus showed an accumulation of 2-chloromuconates, with preliminary evidence suggesting the simultaneous formation of chloromuconolactones and protoanemonin. ub.edu This suggests that, similar to bacteria, fungi possess divergent pathways for the metabolism of this compound.

While the degradation pathways of aromatic compounds are well-established in bacteria, there is evidence that the corresponding fungal pathways may have evolved convergently. nih.gov For instance, the cis,cis-muconate (B1241781) lactonizing enzyme from the yeast Trichosporon cutaneum and the 3-carboxy-cis,cis-muconate (B1244389) lactonizing enzyme from the fungus Neurospora crassa represent a class of eukaryotic cycloisomerases that are distinct from their bacterial counterparts based on amino acid sequence, despite catalyzing analogous reactions. nih.gov

Metabolic Branch Points and Alternative Fates of this compound in Microorganisms

This compound is a pivotal intermediate that can be directed towards two main metabolic fates, primarily dictated by the type of cycloisomerase enzyme present in the microorganism. This branching point is critical as it leads to the formation of either dienelactones or the toxic metabolite protoanemonin.

In many bacteria that degrade chloroaromatic compounds, the conversion of this compound is catalyzed by the enzyme chloromuconate cycloisomerase (EC 5.5.1.7). This enzyme facilitates the cycloisomerization of this compound, which involves the elimination of the chlorine substituent to form cis-dienelactone. This reaction is a key detoxification step, as it prevents the formation of more harmful byproducts. The cis-dienelactone is then further metabolized by dienelactone hydrolase to maleylacetate, which can subsequently enter the tricarboxylic acid (TCA) cycle. researchgate.net

The substrate specificity of chloromuconate cycloisomerases can be quite narrow. For example, the enzyme from Ralstonia eutropha JMP134 (pJP4) shows a high preference for 2,4-dichloro-, 3-chloro-, and 3-methyl-cis,cis-muconate. In Aspergillus nidulans, the degradation of 4-chlorocatechol has been observed to produce 3-chlorodienelactone, suggesting a similar enzymatic activity is present in this fungus. ub.edu

Table 1: Microbial Transformation of this compound and Key Enzymes

| Microorganism | Precursor | Key Intermediate | Enzyme | Product(s) | Reference |

| Pseudomonas sp. B13 | 3-Chlorobenzoate | This compound | Chloromuconate Cycloisomerase | cis-Dienelactone | |

| Aspergillus nidulans | 4-Chlorocatechol | This compound | Not specified | 3-Chlorodienelactone | ub.edu |

| Aspergillus nidulans | 3-Chlorocatechol | This compound | Not specified | Protoanemonin (preliminary) | ub.edu |

| Pseudomonas putida | This compound | This compound | Muconate Cycloisomerase | Protoanemonin | oup.com |

An alternative fate for this compound is its conversion to protoanemonin, a bacteriotoxic compound. oup.com This reaction is typically catalyzed by muconate cycloisomerases (EC 5.5.1.1), which are homologous to chloromuconate cycloisomerases but exhibit different catalytic activity towards chlorinated substrates. Instead of directly eliminating the chloride ion, muconate cycloisomerase catalyzes a cycloisomerization to form 4-chloromuconolactone. oup.com This intermediate then undergoes spontaneous chloride elimination and decarboxylation to yield protoanemonin. oup.com

The formation of protoanemonin is considered a non-productive and potentially harmful side reaction in the degradation of chloroaromatics. The difference in the reaction mechanism between muconate cycloisomerase and chloromuconate cycloisomerase is subtle but significant. It is thought that in chloromuconate cycloisomerases, the rate of chloride abstraction from an enol/enolate intermediate is much faster than the rate of proton addition, thus favoring dienelactone formation and avoiding the production of protoanemonin. oup.com As mentioned previously, preliminary evidence suggests that protoanemonin may also be formed during the degradation of 3-chlorocatechol by Aspergillus nidulans. ub.edu

Enzymology of 3 Chloro Cis,cis Muconate Conversion

Chloromuconate Cycloisomerases (EC 5.5.1.7)

Chloromuconate cycloisomerases (CMCI) are enzymes belonging to the isomerase family, specifically the class of intramolecular lyases. wikipedia.org They play a crucial role in the degradation pathways of chloroaromatic compounds, such as 3-chlorobenzoate (B1228886) and 2,4-dichlorophenoxyacetate. nih.goviucr.orgtcsedsystem.edu These enzymes catalyze the cycloisomerization of chloro-substituted cis,cis-muconates, which involves an intramolecular addition-elimination reaction, and a subsequent dehalogenation to form dienelactones. asm.org This activity distinguishes them from muconate cycloisomerases (EC 5.5.1.1), which act on non-chlorinated muconates and typically convert 3-chloro-cis,cis-muconate into the bacteriotoxic compound protoanemonin (B48344). asm.orgnih.gov CMCIs require a manganese ion (Mn²⁺) as a cofactor for their catalytic activity. wikipedia.orgcreative-enzymes.comuniprot.org

The conversion of this compound by chloromuconate cycloisomerases is a sophisticated process that results in the formation of cis-dienelactone (B1242186). nih.govnih.gov This transformation involves both a cycloisomerization event and the elimination of a chloride ion. The mechanism ensures that the metabolic pathway can proceed without the formation of toxic byproducts. asm.orgnih.gov

The stereochemistry of the reaction is highly specific. Chloromuconate cycloisomerases from gram-negative bacteria convert 2-chloro-cis,cis-muconate (B1241311) primarily through a 3,6-cycloisomerization to form (+)-5-chloromuconolactone, which is then dehalogenated to trans-dienelactone. researchgate.net In the case of this compound, the cycloisomerization product spontaneously eliminates chloride to yield cis-4-carboxymethylenebut-2-en-4-olide (B1233293) (cis-dienelactone). tcsedsystem.educreative-enzymes.com

In contrast, the enzymes from the gram-positive bacterium Rhodococcus opacus 1CP also favor the formation of (+)-5-chloromuconolactone from 2-chloro-cis,cis-muconate but are unable to catalyze the subsequent dehalogenation. researchgate.net This highlights a key functional divergence among homologous enzymes from different bacterial groups. The cycloisomerization of cis,cis-muconate (B1241781) itself proceeds via a syn addition of the carboxyl groups to the double bonds to produce (4S)-muconolactone. oup.com

The mechanism of chloride elimination is central to the function of chloromuconate cycloisomerases. Two primary pathways have been considered: dehydrohalogenation of a 4-chloromuconolactone intermediate or, more directly, chloride elimination from an enol/enolate intermediate. nih.govnih.gov Recent studies suggest that the direct elimination from the enol/enolate intermediate is the favored route. nih.govnih.gov This mechanism avoids the formation of protoanemonin, which occurs when the cycloisomerization is completed by protonation before chloride can be eliminated. nih.govnih.gov

Research on a variant of the Pseudomonas putida muconate cycloisomerase, where the proton-donating lysine (B10760008) residue (Lys169) was replaced with alanine (B10760859) (K169A), provided significant insight. nih.govnih.gov This variant enzyme was unable to protonate its substrates effectively but could still convert this compound into cis-dienelactone. nih.govnih.gov This finding strongly supports a mechanism where chloromuconate cycloisomerases enhance the rate of chloride abstraction from the enol/enolate intermediate, bypassing the protonation step that leads to toxic byproducts. nih.govnih.gov This catalytic strategy is a key evolutionary adaptation for the safe degradation of chloroaromatic compounds. researchgate.net

Chloromuconate cycloisomerases exhibit a range of specificities for different substituted muconates. While they can act on this compound, many show a preference for other substrates. For instance, a comparative study of three CMCIs from Pseudomonas sp. B13, Ralstonia eutropha JMP134, and Pseudomonas sp. P51 revealed that 2,4-dichloro-cis,cis-muconate was the optimal substrate for all three. nih.gov

The enzyme from R. eutropha JMP134 (TfdD) demonstrated the highest specificity, with a particularly high specificity constant for 2,4-dichloro-cis,cis-muconate and poor activity towards other substrates like cis,cis-muconate. nih.gov The enzyme from Pseudomonas sp. B13 (ClcB) was the least specific but had a relatively high activity with 2-chloro-cis,cis-muconate, a key metabolite in its 3-chlorobenzoate degradation pathway. nih.gov An enzyme from Arthrobacter sp. BA-5-17 was found to prefer this compound over the 2-chloro isomer. oup.com In contrast, muconate cycloisomerases generally show low affinity and low turnover rates for this compound. asm.org

Table 1: Substrate Specificity of Various Chloromuconate Cycloisomerases (CMCI)

| Enzyme Source | Preferred Substrate | Other Active Substrates | Reference |

|---|---|---|---|

| Ralstonia eutropha JMP134 | 2,4-Dichloro-cis,cis-muconate | This compound, 3-Methyl-cis,cis-muconate | , nih.gov |

| Pseudomonas sp. B13 | 2,4-Dichloro-cis,cis-muconate | 2-Chloro-cis,cis-muconate | nih.gov |

| Pseudomonas sp. P51 | 2,4-Dichloro-cis,cis-muconate | Intermediate specificity and activity | nih.gov |

| Arthrobacter sp. BA-5-17 | 3-Methyl-cis,cis-muconate | This compound, 2-Chloro-cis,cis-muconate | oup.com |

Kinetic studies provide quantitative measures of enzyme performance. For chloromuconate cycloisomerases, kinetic parameters like the Michaelis constant (Km) and the catalytic rate constant (kcat) vary depending on the enzyme's source and the specific substrate.

The enzyme from Pseudomonas sp. B13 was initially distinguished from ordinary muconate cycloisomerase by its significantly different Km and Vmax values with chlorinated substrates. tcsedsystem.edu A detailed kinetic analysis of the CMCI from Arthrobacter sp. BA-5-17 with this compound revealed a Km of 0.051 ± 0.003 mM and a relative Vmax of 11 ± 0.3 (compared to cis,cis-muconate at 100). oup.com The specificity constant (kcat/Km) for this enzyme with this compound was calculated to be 220. oup.com In comparison, muconate cycloisomerases exhibit very low kcat values and high Km values for this compound, indicating both low efficiency and low affinity.

Table 2: Kinetic Parameters of Chloromuconate Cycloisomerase from Arthrobacter sp. BA-5-17

| Substrate | Km (mM) | Relative Vmax (%) | kcat/Km | Reference |

|---|---|---|---|---|

| cis,cis-Muconate | 0.035 ± 0.002 | 100 ± 2.6 | 2900 | oup.com |

| This compound | 0.051 ± 0.003 | 11 ± 0.3 | 220 | oup.com |

| 2-Chloro-cis,cis-muconate | 0.081 ± 0.004 | 1.8 ± 0.1 | 22 | oup.com |

| 3-Methyl-cis,cis-muconate | 0.030 ± 0.003 | 120 ± 3.1 | 4000 | oup.com |

The three-dimensional structures of several chloromuconate cycloisomerases have been determined, providing critical insights into their mechanism and substrate specificity. wikipedia.org The crystal structure of the CMCI from Alcaligenes eutrophus JMP134 (pJP4) was solved at 3 Å resolution (PDB ID: 1CHR). iucr.org A subsequent re-evaluation corrected the space group to I422. iucr.org The enzyme is an octamer, with each subunit comprising two domains, one of which is an α/β-barrel. iucr.org

Comparison with the structure of muconate cycloisomerase reveals significant differences in the active site. iucr.orgrhea-db.org The channel leading to the active site in CMCI has altered polarity, accessibility, and hydrogen-bonding potential, which are thought to account for its different substrate specificity. iucr.org The active site cavity in chloromuconate cycloisomerases is wider, which may be due to amino acid substitutions such as Val50, Trp55, and Ser267 (CMCI numbering). The active site contains a catalytically essential manganese ion and key amino acid residues, including a lysine (Lys169 in P. putida muconate cycloisomerase) that acts as a general acid/base to protonate the substrate. nih.govnih.gov In the CMCI from Rhodococcus opacus 1CP, a specific histidine residue in a loop near the active site is believed to be responsible for the enzyme's inability to perform dehalogenation. nih.gov These structural features are the result of evolutionary adaptations that enable the enzyme to efficiently and safely process chlorinated substrates like this compound. nih.gov

Stereochemical Aspects of Product Formation

Directed Evolution and Enzyme Engineering for Modified Specificity

Directed evolution and rational protein design have been employed to investigate and modify the substrate specificity of enzymes involved in this compound conversion. These techniques allow for the targeted alteration of enzyme properties to enhance activity towards non-natural or poorly converted substrates.

Research based on the three-dimensional structures of muconate cycloisomerases has led to the construction of variants through site-directed mutagenesis. nih.gov By substituting amino acids in the active site of Pseudomonas putida muconate cycloisomerase with residues found in chloromuconate cycloisomerases, researchers have successfully increased the enzyme's affinity and turnover rate for chlorinated substrates. nih.govnih.gov For instance, specific mutations have yielded significant improvements in the specificity constants for this compound. The variant I54V exhibited a 22-fold increase, while the A271S variant showed a 27-fold increase in specificity for this substrate compared to the wild-type enzyme. nih.govnih.gov These studies demonstrate that the catalytic characteristics of these enzymes can be selectively altered, providing a powerful tool for understanding enzyme evolution and for developing biocatalysts with novel capabilities. nih.gov

Muconate Cycloisomerases (EC 5.5.1.1) and Their Interaction with this compound

Muconate cycloisomerase (MCI), officially classified under EC 5.5.1.1, is a key enzyme in the 3-oxoadipate (B1233008) pathway for the degradation of aromatic compounds like catechol. proteopedia.orgwikipedia.org While its primary role is the conversion of cis,cis-muconate to (+)-muconolactone, its interaction with the chlorinated analog, this compound, is of significant scientific interest due to the divergent and mechanistically distinct reactions that can occur. nih.govgenome.jp These enzymes require Mn²⁺ for their catalytic activity. genome.jp

The enzymatic conversion of this compound can lead to two distinct products, a bifurcation that depends on the specific type of cycloisomerase acting upon it.

Muconate Cycloisomerases (EC 5.5.1.1): These enzymes typically convert this compound into protoanemonin. nih.govnih.govasm.org This reaction involves both a dehalogenation (elimination of chloride) and a concomitant decarboxylation. epa.gov Protoanemonin is a bacteriotoxic compound, and its formation can be a dead-end pathway in the degradation of certain chloroaromatics. epa.govasm.org The formation of protoanemonin is believed to proceed through a 4-chloromuconolactone intermediate. nih.govasm.org

Chloromuconate Cycloisomerases (EC 5.5.1.7): In contrast, this related class of enzymes converts this compound to cis-dienelactone. nih.govepa.govasm.orgd-nb.info This transformation is a dehalogenation reaction that avoids the decarboxylation step, routing the carbon skeleton into a productive degradation pathway. d-nb.info The mechanism involves the elimination of the chloride ion from an enol/enolate intermediate, a step that occurs more rapidly in chloromuconate cycloisomerases compared to the rate of proton addition that would lead to protoanemonin. nih.gov

Interestingly, a novel (chloro)muconate cycloisomerase from Pseudomonas reinekei MT1, termed MCIccaB, has been identified that transforms 3-chloromuconate into nearly equal amounts of both cis-dienelactone and protoanemonin, suggesting it is a functional intermediate between the two distinct enzyme classes. asm.org

Kinetic analyses of muconate cycloisomerases reveal their strong preference for their natural substrate, cis,cis-muconate, over chlorinated analogs. Studies on the enzyme from Pseudomonas putida show that this compound is a very poor substrate, characterized by both a high Michaelis constant (Km), indicating low binding affinity, and an extremely low maximal velocity (kcat). nih.govasm.org Other chlorinated muconates are also poorly converted. nih.gov

| Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1 M-1) |

|---|---|---|---|

| cis,cis-Muconate | 14 | 105 | 7,500,000 |

| This compound | 1,500 | 0.07 | 47 |

| 3-Fluoro-cis,cis-muconate | 40 | 150 | 3,750,000 |

| 2-Methyl-cis,cis-muconate | 12 | 20 | 1,670,000 |

| 3-Methyl-cis,cis-muconate | 2.5 | 28 | 11,200,000 |

Despite being poor substrates, chlorinated compounds, including this compound, have been shown to act as inhibitors of muconate cycloisomerase. nih.govasm.org When present, this compound inhibits the enzyme's primary activity of converting cis,cis-muconate. nih.govasm.org This inhibition highlights the ability of the compound to bind to the enzyme's active site, even if it is not efficiently turned over into a product.

Site-directed mutagenesis has been a key tool for probing the mechanistic differences between muconate and chloromuconate cycloisomerases.

In one line of research, engineering variants of P. putida muconate cycloisomerase (e.g., A271S, I54V) successfully increased the catalytic efficiency (kcat/Km) towards this compound. nih.govnih.gov However, these kinetic improvements were not accompanied by a switch in the reaction product; the engineered variants continued to produce protoanemonin, not cis-dienelactone. nih.govnih.gov

A different study provided new insight by targeting a specific active site residue. nih.gov The proton-donating residue Lysine-169 of the P. putida muconate cycloisomerase was changed to an alanine (K169A). nih.gov While this K169A variant was no longer active with substrates requiring protonation, such as cis,cis-muconate, it was still able to convert this compound. nih.gov Crucially, the product of this conversion was cis-dienelactone, not the protoanemonin formed by the wild-type enzyme. nih.govnih.gov This result suggests that by removing the enzyme's ability to protonate the reaction intermediate, the pathway is shifted towards direct chloride elimination, thereby mimicking the function of a chloromuconate cycloisomerase. nih.gov

Inhibition of Muconate Cycloisomerases by this compound

Downstream Enzymes in the Degradation Cascade of this compound Products

The metabolic pathway following the initial conversion of this compound depends entirely on which product is formed.

Fate of cis-Dienelactone: The formation of cis-dienelactone by chloromuconate cycloisomerase leads to a productive degradation pathway. d-nb.info The cis-dienelactone is hydrolyzed by dienelactone hydrolase (EC 3.1.1.45) to form maleylacetate (B1240894). d-nb.info Subsequently, maleylacetate reductase (EC 1.3.1.32) reduces maleylacetate to 3-oxoadipate, which is a common intermediate that can enter the Krebs cycle. d-nb.infonih.gov

Fate of Protoanemonin: The formation of the toxic metabolite protoanemonin presents a challenge to microorganisms. asm.org However, some bacteria have evolved detoxification mechanisms. The dienelactone hydrolase from Pseudomonas sp. strain B13, in addition to its primary function, can detoxify protoanemonin by converting it to cis-acetylacrylate. asm.orgnih.gov The affinity (Km) of the enzyme for protoanemonin is similar to its affinity for cis-dienelactone, but the turnover rate for protoanemonin is only about 1% of that for cis-dienelactone. asm.orgnih.govcapes.gov.br In Pseudomonas reinekei MT1, an alternative strategy exists where a trans-dienelactone hydrolase is proposed to act on the 4-chloromuconolactone intermediate of the muconate cycloisomerase reaction, preventing the formation of protoanemonin and instead channeling the intermediate to maleylacetate. asm.orgnih.govresearchgate.net

Dienelactone Hydrolase Activity

Dienelactone hydrolase (DLH) is a hydrolytic enzyme that plays a pivotal role in the degradation of chloroaromatic compounds by catalyzing the hydrolysis of dienelactones to maleylacetate. asm.orgnih.gov This enzyme typically possesses a canonical α/β-hydrolase fold structure. nih.gov The catalytic mechanism involves a conserved triad (B1167595) of amino acid residues, often cysteine, aspartate, and histidine. nih.gov

In the context of this compound metabolism, DLH acts on cis-dienelactone, the product generated by chloromuconate cycloisomerase. nih.govtcsedsystem.edu However, a secondary and significant function of DLH is the detoxification of protoanemonin, the toxic metabolite formed when muconate cycloisomerase acts on this compound. capes.gov.brresearchgate.net The DLH from Pseudomonas sp. B13 can transform protoanemonin into cis-acetylacrylate. capes.gov.brresearchgate.net This detoxification ability provides a protective mechanism for bacteria, allowing them to mitigate the toxic effects of metabolic misrouting. capes.gov.br

Kinetic studies of the dienelactone hydrolase from Pseudomonas sp. B13 have shown that while the enzyme can act on both its primary substrate (cis-dienelactone) and protoanemonin, its efficiency is markedly different. The enzyme exhibits similar Kₘ values for both compounds, suggesting comparable binding affinities. However, the turnover rate (Vₘₐₓ) for protoanemonin is only about 1% of that for cis-dienelactone, indicating a much slower conversion of the toxic byproduct. capes.gov.brresearchgate.net In contrast, the trans-dienelactone hydrolase found in Pseudomonas sp. RW10 shows no detectable activity towards protoanemonin. capes.gov.br

Table 2: Kinetic Parameters of Dienelactone Hydrolase from Pseudomonas sp. B13

| Substrate | Kₘ (μM) | Relative Vₘₐₓ (%) | Product | Reference |

|---|---|---|---|---|

| cis-Dienelactone | 430 | 100 | Maleylacetate | capes.gov.brresearchgate.net |

Muconolactone (B1205914) Isomerase Functions

Muconolactone isomerase (MLI), also known as muconolactone Δ-isomerase, is an enzyme of the 3-oxoadipate pathway that catalyzes the isomerization of muconolactone to 3-oxoadipate enol-lactone. wikipedia.orgnih.gov While its primary role is in the metabolism of non-chlorinated aromatics, MLI exhibits interesting functions in the context of chlorinated intermediates derived from compounds like this compound.

The conversion of this compound by muconate cycloisomerase can lead to the formation of a 4-chloromuconolactone intermediate before it is converted to protoanemonin. nih.govnih.gov Although protoanemonin itself is not a substrate for MLI, the enzyme demonstrates activity on other structurally related chloromuconolactones that can arise from different chlorinated precursors. asm.orgnih.gov

Research has shown that muconolactone isomerases from proteobacteria are capable of dehalogenating 5-chloromuconolactone (B1176566), which can be formed from the cycloisomerization of 2-chloro-cis,cis-muconate, to produce cis- and trans-dienelactone. nih.govasm.org The mechanism is proposed to occur via the abstraction of a proton, followed by the spontaneous elimination of the chloride ion. nih.gov

Furthermore, evolutionary adaptation has led to specialized functions in some organisms. In Rhodococcus opacus 1CP, an enzyme designated ClcF, which shares high sequence similarity with muconolactone isomerases, functions as a dedicated 5-chloromuconolactone dehalogenase. asm.org This enzyme efficiently converts 5-chloromuconolactone into cis-dienelactone but has lost its ancestral isomerase activity. asm.org This highlights an evolutionary strategy where an existing enzyme scaffold has been repurposed for a novel and specific dehalogenation reaction, crucial for the complete degradation of certain chloroaromatic compounds. asm.org The combined action of muconate cycloisomerase and muconolactone isomerase on 2-chloro-cis,cis-muconate can result in the formation of protoanemonin, especially when MLI concentrations are high relative to the cycloisomerase. nih.gov

Molecular Genetics and Regulation of 3 Chloro Cis,cis Muconate Degradation Pathways

Identification and Cloning of Genes Encoding Key Enzymes (e.g., clcB, tcbD)

The enzymatic conversion of 3-chloro-cis,cis-muconate is a critical step in the modified ortho-cleavage pathway. The key enzyme responsible for this reaction is chloromuconate cycloisomerase. Genes encoding this enzyme have been identified, cloned, and characterized from various bacteria, providing insight into their function and evolution.

The most well-studied genes are clcB and tcbD. The clcB gene, part of the clcABD operon, was identified in Pseudomonas putida on the plasmid pAC27, which enables the degradation of 3-chlorobenzoate (B1228886). pnas.orgasm.org Similarly, the tcbD gene is part of the tcbCDEF gene cluster found on plasmid pP51 in Pseudomonas sp. strain P51, which is involved in the degradation of 1,2,4-trichlorobenzene. nih.govnih.gov Sequence analysis has shown that tcbD encodes a chloromuconate cycloisomerase II of approximately 39.5 kDa. nih.govnih.govresearchgate.net Both ClcB and TcbD enzymes are highly active on chlorinated substrates. nih.govresearchgate.net

In the Gram-positive bacterium Rhodococcus opacus 1CP, a different set of genes for chlorocatechol degradation has been identified. Using primers based on N-terminal and peptide sequences of purified enzymes, researchers cloned a gene cluster containing clcB2, which encodes a second chloromuconate cycloisomerase. nih.govnih.gov This enzyme is specific for 2-chloro-cis,cis-muconate (B1241311) and does not act on 3-chloro- or 2,4-dichloro-cis,cis-muconate. nih.gov This finding highlights the existence of distinct evolutionary lines for these catabolic enzymes. nih.gov

The cloning of these genes often involves creating genomic libraries from degrading strains and screening for the desired enzymatic activity or using PCR with degenerate primers designed from conserved regions of known enzymes. nih.govnih.gov Successful cloning and expression in hosts like Escherichia coli have allowed for the detailed biochemical characterization of these enzymes. nih.govresearchgate.net

| Gene | Enzyme | Function | Source Organism | Reference |

|---|---|---|---|---|

| clcB | Chloromuconate cycloisomerase | Cycloisomerization of chloromuconates | Pseudomonas putida (pAC27) | pnas.orgnih.gov |

| tcbD | Chloromuconate cycloisomerase II | Cycloisomerization of chloromuconates | Pseudomonas sp. P51 (pP51) | nih.govnih.govresearchgate.net |

| tfdD | Chloromuconate cycloisomerase | Cycloisomerization of chloromuconates | Alcaligenes eutrophus JMP134 (pJP4) | nih.govmdpi.com |

| clcB2 | Chloromuconate cycloisomerase | Cycloisomerization of 2-chloro-cis,cis-muconate | Rhodococcus opacus 1CP | nih.gov |

| clcA | Chlorocatechol 1,2-dioxygenase | Cleavage of chlorocatechol ring | Pseudomonas putida (pAC27) | nih.gov |

| tcbC | Chlorocatechol 1,2-dioxygenase | Cleavage of chlorocatechol ring | Pseudomonas sp. P51 (pP51) | nih.govresearchgate.net |

| clcD | Dienelactone hydrolase | Hydrolysis of dienelactones | Pseudomonas putida (pAC27) | nih.gov |

| tcbE | Hydrolase II | Hydrolysis of dienelactones | Pseudomonas sp. P51 (pP51) | nih.govnih.govresearchgate.net |

Genomic Organization of Gene Clusters Involved in this compound Metabolism

The genes encoding the enzymes for this compound degradation are typically organized into clusters, often as operons, which allows for coordinated regulation. These clusters are frequently found on catabolic plasmids, facilitating their transfer between bacteria.

In Pseudomonas sp. P51, the tcbCDEF gene cluster on plasmid pP51 is organized colinearly. nih.govnih.gov The cluster includes tcbC (chlorocatechol 1,2-dioxygenase), tcbD (chloromuconate cycloisomerase), tcbE (dienelactone hydrolase), and tcbF (putative trans-dienelactone isomerase). nih.govresearchgate.net This organization is similar to the clcABD operon on plasmid pAC27 from P. putida and the tfdCDEF operon from Alcaligenes eutrophus JMP134 (now Cupriavidus necator). nih.govresearchgate.net

A different arrangement is observed in Rhodococcus opacus 1CP. Here, the clc gene cluster for 4-chloro- and 3,5-dichlorocatechol (B76880) degradation is located on a large linear megaplasmid, p1CP. microbiologyresearch.org This cluster features the clcB gene (chloromuconate cycloisomerase) transcribed divergently from the clcR (a regulatory gene) and clcAD genes. nih.gov Furthermore, R. opacus 1CP possesses a second gene cluster, clc2, also on plasmid p1CP, which is responsible for 3-chlorocatechol (B1204754) degradation. nih.govmicrobiologyresearch.org This second cluster includes clcA2 (chlorocatechol 1,2-dioxygenase), clcB2 (chloromuconate cycloisomerase), clcD2 (dienelactone hydrolase), and clcF (a muconolactone (B1205914) isomerase-related enzyme). nih.gov

Genomic analyses of various 3-chlorobenzoate (3-CBA) degrading bacteria have revealed the presence of cbe and tfd gene clusters, indicating the metabolism of 3-CBA through the chlorocatechol ortho-cleavage pathway, which produces chloro-cis,cis-muconate as an intermediate. nih.govresearchgate.net The organization of these gene clusters, such as tfdI, tfdII, and tfdIII, can vary in the order of the constituent genes (e.g., tfdC and tfdD), suggesting complex evolutionary histories involving genetic rearrangements. mdpi.com

| Organism/Plasmid | Gene Cluster/Operon | Gene Order and Transcriptional Direction | Reference |

|---|---|---|---|

| Pseudomonas sp. P51 (pP51) | tcbRCDEF | tcbR (←) transcribed divergently from tcbCDEF (→) | nih.govdntb.gov.ua |

| Pseudomonas putida (pAC27) | clcRABD | clcR (←) transcribed divergently from clcABD (→) | asm.org |

| Rhodococcus opacus 1CP (p1CP) | clcRADB | clcB (←) transcribed divergently from clcRAD (→) | nih.gov |

| Rhodococcus opacus 1CP (p1CP) | clc2 | Cluster of clcA2, clcB2, clcD2, clcF | nih.govmicrobiologyresearch.org |

| Arthrobacter sp. BA-5-17 | catRBCA-II | All genes in the same transcriptional direction | oup.com |

Transcriptional Regulation of Degradation Genes

The expression of genes involved in this compound metabolism is tightly controlled, primarily by transcriptional regulators of the LysR family. These proteins act as activators, often requiring an intermediate of the metabolic pathway as an inducer molecule.

The clcABD operon in P. putida is positively regulated by ClcR, a LysR-type transcriptional regulator (LTTR). pnas.orgasm.org The clcR gene is located upstream of the clcABD operon and is transcribed divergently. asm.org ClcR binds to the promoter region of clcA and, in the presence of an inducer, activates transcription. asm.orgnih.gov The inducer for the clcABD operon is believed to be 2-chloro-cis,cis-muconate. pnas.orgnih.gov ClcR has also been shown to autoregulate its own expression. asm.org

Similarly, the tcbCDEF cluster in Pseudomonas sp. P51 is regulated by TcbR, another LTTR encoded by the tcbR gene, which is also divergently transcribed from the catabolic operon. dntb.gov.uasci-hub.se TcbR and ClcR share significant amino acid sequence identity (around 57-60%) and can functionally interact with each other's promoters, although with different affinities. asm.orgsci-hub.se For instance, CatR, the regulator for catechol degradation, can functionally replace ClcR in activating the clcABD operon, demonstrating functional cross-talk between these homologous regulatory systems. pnas.org

These regulators typically bind to a specific DNA sequence in the promoter region, characterized by a conserved T-N11-A motif, often located between the -35 and -75 positions relative to the transcriptional start site. pnas.orgasm.org The binding of the regulator can induce a bend in the DNA, and the interaction with the inducer molecule is thought to cause a conformational change in the regulator, leading to a relaxation of this bend and the activation of transcription. nih.gov

Comparative Genomics of this compound Degrading Microorganisms

Comparative genomic studies have revealed significant diversity and complex evolutionary relationships among the genetic systems for chlorocatechol degradation across different bacterial species. The gene clusters involved, such as clc, tcb, and tfd, share a common function in degrading chlorinated catechols via intermediates like this compound, but exhibit variations in gene sequence, organization, and regulation. mdpi.comnih.gov

Phylogenetic analyses suggest that the tcb, clc, and tfdI gene clusters likely descended from a common ancestral cluster and have since evolved to adapt to different chlorinated substrates. mdpi.com The high degree of identity in both nucleotide and amino acid sequences between functionally related enzymes from these clusters supports this hypothesis. nih.govresearchgate.net For example, the amino acid sequences of chloromuconate cycloisomerases encoded by tcbD, clcB, and various tfdD genes can share similarities ranging from 45.6% to 100%. mdpi.com

However, the evolutionary path is not always linear. The chlorocatechol catabolic enzymes of the Gram-positive Rhodococcus opacus 1CP represent a distinct evolutionary branch from their counterparts in Gram-negative Proteobacteria. nih.gov This suggests a process of functionally convergent evolution, where different organisms independently developed pathways to metabolize these xenobiotic compounds. nih.gov

The distribution of these gene clusters is largely mediated by horizontal gene transfer, often via plasmids. mdpi.comnih.gov This has led to a mosaic nature of the degradation pathways in many bacteria, where different modules for substrate degradation have been assembled. The presence of these gene clusters on different types of plasmids and in various bacterial genera, including Caballeronia, Paraburkholderia, and Cupriavidus, underscores the widespread dissemination of these catabolic capabilities in microbial communities. mdpi.comnih.govresearchgate.net The variations in gene order within clusters like tfdII and tfdIII are thought to be the result of genetic rearrangements, such as deletions and displacements, further shaping the evolution of these metabolic pathways. mdpi.com

Advanced Research Methodologies and Analytical Techniques for 3 Chloro Cis,cis Muconate Studies

Spectrophotometric Enzyme Activity Assays

Spectrophotometry provides a fundamental and accessible method for monitoring the activity of enzymes that transform 3-chloro-cis,cis-muconate. The enzymatic conversion of this compound often leads to products with distinct ultraviolet (UV) absorbance spectra, allowing for real-time tracking of the reaction.

Chloromuconate cycloisomerase (CMCI), a key enzyme in this pathway, converts this compound into other intermediates. The activity of this enzyme can be assayed by monitoring the change in absorbance at 260 nm (A₂₆₀). nih.govasm.org For instance, when this compound is converted to cis-dienelactone (B1242186) and subsequently to maleylacetate (B1240894) by auxiliary enzymes, a molar extinction coefficient (Δɛ) of 12,400 M⁻¹ cm⁻¹ is used. nih.gov If the product is protoanemonin (B48344), a different molar extinction coefficient of 4,000 M⁻¹ cm⁻¹ is applied. nih.gov

Assays are typically conducted in a buffered solution, such as 30 mM Tris-HCl at a pH of 7.5, and often include cofactors like MnSO₄ (1 mM). nih.gov The decrease in substrate concentration or the formation of a product is followed over time. In some experimental setups, an excess of a downstream enzyme, like dienelactone hydrolase, is added to ensure the reaction proceeds in a forward direction, preventing product inhibition and facilitating measurement. nih.gov

Chromatographic Analysis of this compound and its Metabolites

Chromatographic techniques are indispensable for separating and quantifying this compound from complex mixtures, such as bacterial culture supernatants or enzyme assay mixtures.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound and its metabolites. nih.gov Reversed-phase chromatography is commonly employed, utilizing columns such as C8 or C18. nih.govtandfonline.com

A typical HPLC analysis involves an isocratic or gradient elution with a mobile phase consisting of an aqueous component (often with an acid like phosphoric acid to control ionization) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govtandfonline.com For example, a mobile phase of 25% (wt/vol) methanol containing 0.1% (wt/vol) H₃PO₄ has been used to separate this compound from its product, protoanemonin. nih.gov Under these conditions, typical retention volumes might be 7.4 ml for 3-chloro-cis,cis-muconic acid and 6.4 ml for protoanemonin. nih.gov

HPLC is not only used for quantification but also for the identification of metabolites by comparing their retention times to those of authentic standards. asm.orgunil.ch This method was crucial in demonstrating that the enzyme TfdD(II) was unable to efficiently convert 2-chloro-cis,cis-muconate (B1241311), a structurally related compound, by showing the accumulation of the substrate in in vitro assays. unil.ch

Table 1: HPLC Conditions for Analysis of this compound and Related Metabolites

| Parameter | Condition 1 | Condition 2 |

| Column | Grom-SIL 100 C₈ | Unisil Q C18 |

| Mobile Phase | 25% Methanol, 0.1% H₃PO₄ | Acetonitrile: 10mM H₃PO₄ (pH 2.5) (50:50, v/v) |

| Flow Rate | 0.9 ml/min | 1.0 ml/min |

| Detection | UV (e.g., 230 nm or 260 nm) | UV (e.g., 230 nm) |

| Reference | nih.gov | tandfonline.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying and quantifying volatile derivatives of metabolites in the chlorocatechol degradation pathway. While this compound itself is not typically analyzed directly by GC-MS due to its low volatility, its upstream precursors and downstream products can be identified after derivatization.

GC-MS has been used to analyze metabolites from the degradation of chlorophenols and chlorobenzoates, which lead to the formation of chlorocatechols and subsequently this compound. iwaponline.cominteresjournals.org For example, in studies of 4-chlorophenol (B41353) degradation, GC-MS analysis of culture supernatants helped identify key intermediates like 4-chlorocatechol (B124253). interesjournals.org This technique provides comprehensive metabolic snapshots, revealing the presence of various pathway intermediates and potential dead-end products.

Mass Spectrometry for Structural Elucidation and Identification of Transformation Products

Mass spectrometry (MS), often coupled with a chromatographic separation technique like HPLC or GC, is critical for the definitive identification of this compound and its transformation products. nih.gov MS provides mass-to-charge ratio (m/z) data, which allows for the determination of the molecular weight of a compound and, through fragmentation analysis (MS/MS), its chemical structure.

In studies of 3-chlorobenzoate (B1228886) degradation, HPLC-MS has been used to detect and confirm the identity of intermediates. nih.gov For instance, mass spectra showing deprotonated molecular ions at m/z = 174.99 and m/z = 157.02 have been used to identify chloro-cis,cis-muconate and maleylacetate, respectively, in bacterial cultures. nih.gov This confirms their role in the degradation pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of molecules in solution and for non-invasively monitoring enzymatic reactions in real-time. Both ¹H and ¹⁹F NMR have been applied to study the degradation pathways involving chloro- and fluoro-substituted muconates. asm.orgresearchgate.netoup.com

¹H NMR has been used to follow the enzymatic transformation of cis-dienelactone, a product derived from this compound, into maleylacetate. asm.org These in-situ NMR studies provide direct evidence of the product's solution structure and can reveal the presence of transient intermediates. asm.orgresearchgate.net For example, the ¹H NMR spectrum of the product formed from 2,4-dichloro-cis,cis-muconate showed three distinct olefinic protons, helping to identify the product as 2-chloroprotoanemonin. nih.gov

While direct NMR studies on this compound are less common in the literature, the principles are directly applicable. By monitoring the disappearance of substrate signals and the appearance of product signals over time, detailed mechanistic insights into the cycloisomerization and dehalogenation reactions can be obtained.

Molecular Biology Techniques for Genetic Manipulation and Characterization

Understanding the metabolic fate of this compound is intrinsically linked to the enzymes and genes responsible for its transformation. Molecular biology techniques are essential for identifying, cloning, expressing, and genetically manipulating these genes.

The genes encoding the chlorocatechol ortho-cleavage pathway, such as the tcbCDEF gene cluster from Pseudomonas sp. strain P51, have been cloned into minitransposons. nih.gov These "catabolic cassettes" can then be transferred to other bacteria, like Pseudomonas putida, to confer the ability to degrade chloroaromatics. nih.gov This process of genetic manipulation is fundamental to creating strains for bioremediation. google.comtandfonline.com

Furthermore, techniques like site-directed mutagenesis are used to probe the structure-function relationships of enzymes like muconate cycloisomerase. By altering specific amino acid residues, researchers can investigate their roles in substrate specificity and catalytic mechanism. nih.govnih.gov For example, variants of P. putida muconate cycloisomerase were created that showed significantly increased activity towards this compound, demonstrating that enzyme function can be rationally engineered. nih.gov The expression of these genes in host organisms like E. coli or even transgenic plants allows for the production of the enzymes in quantities sufficient for biochemical characterization and for the development of novel bioremediation strategies. tandfonline.comasm.orgnih.gov

Gene Cloning and Expression Systems

The elucidation of the metabolic pathway involving this compound has been heavily reliant on the cloning and expression of the genes encoding the catabolic enzymes. Bacteria that degrade 3-chlorobenzoate, such as Pseudomonas and Ralstonia species, possess specific gene clusters that are responsible for the conversion of this compound to central metabolic intermediates.

Researchers have successfully cloned the genes for the complete catabolism of 3-chlorobenzoate from Pseudomonas sp. strain B13. nih.gov These genes, often referred to as the clc genes, are located on a transmissible genomic island known as the clc element. asm.org The clcABD operon, for instance, codes for key enzymes in the pathway. Similarly, the tcbCDEF gene cluster from Pseudomonas sp. strain P51, which degrades 1,2,4-trichlorobenzene, also encodes enzymes for chlorocatechol degradation, the precursor to this compound. asm.org

The process typically involves creating a genomic library of the degrading organism in a suitable vector, such as a cosmid or plasmid, which is then transformed into a host bacterium like Escherichia coli. nih.gov Expression of these cloned genes allows for the production and purification of the encoded enzymes, such as chlorocatechol 1,2-dioxygenase and chloromuconate cycloisomerase, for detailed biochemical characterization. Various expression vectors, including the pET system, have been utilized to achieve high-level production of these enzymes. asm.orgnih.gov

Table 1: Examples of Cloned Genes Involved in this compound Metabolism

| Gene/Operon | Source Organism | Cloning Vector(s) | Expression Host | Encoded Enzyme/Function | Reference |

| clc genes | Pseudomonas sp. B13 | pMW65, pMW90 (Cosmids) | E. coli | Complete catabolism of 3-chlorobenzoate | nih.gov |

| cbnABCD | Ralstonia eutropha NH9 | pCbn13RABCD | R. eutropha NH9D, P. putida PRS4020 | Chlorocatechol degradation enzymes | nih.gov |

| catI, catJ, catF | Pseudomonas sp. B13 | pET11a | E. coli BL21(DE3)pLysS | Subunits of 3-oxoadipate (B1233008):succinyl-CoA transferase and 3-oxoadipyl-CoA thiolase | asm.org |

| catB | Pseudomonas putida | pUC BM20, pBluescript II, pET-11a* | E. coli TG1 | Muconate cycloisomerase | nih.gov |

| catB | Arthrobacter sp. BA-5-17 | - | - | cis,cis-Muconate (B1241781) cycloisomerase | oup.com |

Site-Directed Mutagenesis Protocols

Site-directed mutagenesis has been an invaluable tool for probing the structure-function relationships of enzymes that act on this compound and its precursors. This technique allows researchers to make specific changes to the amino acid sequence of an enzyme, enabling the investigation of the roles of individual residues in substrate binding, catalysis, and product specificity.

A significant focus of these studies has been on muconate cycloisomerase and chloromuconate cycloisomerase. These enzymes catalyze the cycloisomerization of muconates but differ in their ability to handle chlorinated substrates. Muconate cycloisomerases, for instance, are generally inefficient at converting this compound and often produce a toxic byproduct, protoanemonin. nih.gov

By introducing specific amino acid substitutions into the muconate cycloisomerase from Pseudomonas putida, researchers have attempted to confer the catalytic properties of chloromuconate cycloisomerase. nih.govnih.gov For example, based on structural comparisons, amino acids in the active site of muconate cycloisomerase were replaced with those found in equivalent positions in chloromuconate cycloisomerases. These studies have shown that specific residues are crucial for determining substrate specificity and the efficiency of dehalogenation. nih.govrcsb.org While some mutations led to increased activity towards this compound, they did not always change the product profile from protoanemonin to the dehalogenated cis-dienelactone, indicating that multiple features contribute to the distinct catalytic characteristics of these enzymes. nih.govnih.gov

Table 2: Examples of Site-Directed Mutagenesis Studies on Muconate Cycloisomerases

| Enzyme | Organism | Mutation(s) | Effect on Activity with this compound | Reference |

| Muconate Cycloisomerase | Pseudomonas putida | A271S | 27-fold increase in specificity constant | nih.gov |

| Muconate Cycloisomerase | Pseudomonas putida | I54V | 22-fold increase in specificity constant | nih.gov |

| Muconate Cycloisomerase (CatB) | Acinetobacter calcoaceticus ADP1 | K169A | ~300-fold reduction in specific activity | nih.gov |

| Muconate Lactonizing Enzyme | Pseudomonas sp. P51 | Thr52Gly | Inactive | rcsb.org |

| Muconate Lactonizing Enzyme | Pseudomonas sp. P51 | Thr52Gly-Phe103Ser | Partially regained activity | rcsb.org |

Genomic DNA and Transcriptomic Analysis

Genomic and transcriptomic analyses have provided a broader understanding of how the degradation of 3-chlorobenzoate is organized and regulated at the genetic level. The advent of whole-genome sequencing has allowed for the complete mapping of catabolic pathways and the mobile genetic elements that often carry them.

The clc element in Pseudomonas sp. B13 is a prime example of a genomic island, a type of mobile genetic element that can be transferred between bacteria, spreading the capacity to degrade chloroaromatics. asm.org Complete genome sequencing of Pseudomonas knackmussii B13 (formerly Pseudomonas sp. B13) has revealed the presence of two identical copies of this integrative and conjugative element (ICE), which harbors the clc genes for chlorocatechol degradation. unil.ch

Transcriptomic studies, which analyze the complete set of RNA transcripts in a cell under specific conditions, have been employed to understand how the expression of these degradation genes is controlled. For example, transcriptomic analysis of Cupriavidus necator NH9 grown on 3-chlorobenzoate versus benzoate (B1203000) revealed the differential expression of genes involved in the degradation pathway. nii.ac.jp These studies often show that the genes responsible for degrading the chlorinated compound are highly upregulated in its presence. unil.ch Techniques like RT-PCR, Northern blotting, and microarray analysis have been used to map transcripts and study the regulatory networks that control the expression of catabolic operons, often revealing complex regulatory circuits involving LysR-type transcriptional regulators. nih.govunil.ch Such analyses have demonstrated that the expression of the catabolic genes is often induced by the substrate itself or by pathway intermediates. nih.gov

Table 3: Genomic and Transcriptomic Findings Related to this compound Metabolism

| Organism | Analysis Type | Key Findings | Reference |

| Pseudomonas sp. B13 | Genomic Analysis | The clc genes for 3-chlorobenzoate degradation are located on a mobile genomic island (clc element). | asm.org |

| Pseudomonas knackmussii B13 | Complete Genome Sequencing | The genome contains two identical copies of the ICEclc element, which carries the chlorocatechol degradation genes. | unil.ch |

| Ralstonia eutropha NH9 | Transcriptional Fusion Studies | The cbnR gene positively regulates the cbnABCD operon in the presence of 2-chloro-cis,cis-muconate. | nih.gov |

| Cupriavidus necator NH9 | Transcriptomic Analysis | Differential gene expression was observed when grown on 3-chlorobenzoate compared to benzoate. | nii.ac.jp |

| Pseudomonas knackmussii B13 | Transcriptome Analysis (ICEclc) | Most core transcripts of the ICEclc element are upregulated during the stationary phase on 3-chlorobenzoate. | unil.ch |

| Various soil isolates | Genomic Analysis | Identification of cbe and tfd gene clusters involved in the 3-chlorobenzoate degradation pathway. | researchgate.netmdpi.com |

Biotechnological and Environmental Research Applications of 3 Chloro Cis,cis Muconate Knowledge

Bioremediation Strategies for Chlorinated Aromatic Contaminants

Bioremediation leverages biological processes to treat contaminated sites. Knowledge of the metabolic pathways involving 3-chloro-cis,cis-muconate is fundamental to designing effective strategies for environments polluted with chlorinated aromatic compounds, such as chlorobenzoates and chlorophenols.

Many microorganisms in soil and water possess the innate ability to degrade synthetic, toxic compounds. The breakdown of many chlorinated aromatic pollutants proceeds through a series of enzymatic reactions known as a degradation pathway. A common route for the aerobic degradation of compounds like 3-chlorobenzoate (B1228886) and certain chlorophenols is the modified ortho-cleavage pathway. researchgate.netd-nb.info

In this pathway, the aromatic ring is first hydroxylated to form a chlorocatechol, such as 4-chlorocatechol (B124253). This intermediate is then cleaved by a catechol 1,2-dioxygenase enzyme to open the aromatic ring, forming this compound. d-nb.info The subsequent crucial step is the enzymatic conversion of this compound by chloromuconate cycloisomerase, which removes the chlorine atom and forms cis-dienelactone (B1242186). d-nb.infonih.gov The resulting cis-dienelactone is further metabolized into intermediates of central metabolism, such as succinyl-CoA and acetyl-CoA, which can be used by the microorganism for energy and growth.

The presence and activity of these natural pathways are essential for the intrinsic bioremediation of contaminated sites. Research focuses on understanding the diversity of these pathways in different microbial species and the environmental factors that influence their efficacy. epa.gov For instance, the degradation of 4-chlorophenol (B41353) in some bacteria proceeds via 4-chlorocatechol, which is cleaved to this compound. d-nb.info

Table 1: Key Enzymatic Step in the Modified Ortho-Cleavage Pathway

| Substrate | Enzyme | Product | Significance |

| 4-Chlorocatechol | Catechol 1,2-dioxygenase | This compound | Ring cleavage of the aromatic contaminant. |

| This compound | Chloromuconate cycloisomerase | cis-Dienelactone | Dechlorination step, a critical detoxification reaction. d-nb.infonih.gov |

Bioaugmentation is a bioremediation strategy that involves introducing specific, competent microbial strains or consortia into a contaminated environment to supplement the indigenous microbial population and enhance the degradation of target pollutants. hep.com.cn This approach is particularly useful when the native microbial community lacks the necessary degradation capabilities or is present in insufficient numbers.

The selection of appropriate microorganisms is the most critical step for successful bioaugmentation. hep.com.cn Strains chosen for this purpose are typically those that have been isolated from contaminated sites and have demonstrated high efficiency in degrading specific pollutants in laboratory studies. For example, Pseudomonas and Comamonas species are frequently used due to their metabolic versatility. tandfonline.comnih.gov

A study on the bioaugmentation of activated sludge with Comamonas testosteroni I2, a strain capable of mineralizing 3-chloroaniline (B41212), demonstrated the potential of this approach. nih.gov This strain degrades 3-chloroaniline via chlorocatechol, which is then processed through a meta-cleavage pathway. nih.gov While different from the ortho-cleavage pathway that forms this compound, this highlights the principle of using specialized bacteria to target specific chlorinated compounds. In another example, Pseudomonas putida CP1 was used to augment activated sludge for the degradation of 4-chlorophenol via a modified ortho-cleavage pathway. tandfonline.com Knowledge of these pathways, including intermediates like this compound, is essential for selecting the right strains and monitoring the bioaugmentation process.

Table 2: Examples of Microbial Strains Used in Bioaugmentation Research for Chloroaromatic Compounds

| Microbial Strain | Target Contaminant | Degradation Pathway Mentioned | Reference |

| Pseudomonas putida CP1 | 4-Chlorophenol | Modified ortho-cleavage | tandfonline.com |

| Comamonas testosteroni I2 | 3-Chloroaniline | Meta-cleavage of chlorocatechol | nih.gov |

| Sphingobium chlorophenolicum ATCC 39723 | Pentachlorophenol (PCP) | Not specified | hep.com.cn |

| Comamonas sp. strain CNB-1 | 4-Chloronitrobenzene (4CNB) | Not specified | hep.com.cn |

Utilizing Natural Microbial Degradation Pathways

Phytoremediation Approaches for Contaminated Sites

Phytoremediation is an environmental cleanup technology that uses plants to remove, degrade, or contain contaminants from soil, sediments, and water. nih.govopenbiotechnologyjournal.com For chlorinated aromatic compounds, phytodegradation—the breakdown of contaminants within plant tissues—is a key mechanism. epa.gov

While some plants have a natural ability to metabolize certain organic pollutants, this capacity is often limited. Genetic engineering offers a powerful tool to enhance the phytoremediation capabilities of plants by introducing genes from other organisms, such as bacteria, that encode for potent degradative enzymes. tandfonline.comisciii.es

A promising strategy for chloroaromatic compounds involves engineering plants to express the bacterial enzymes of the modified ortho-cleavage pathway. A key rate-limiting step in this pathway is often the initial ring cleavage of chlorocatechols. tandfonline.com Research has demonstrated the successful transfer of the cbnA gene, which encodes a chlorocatechol 1,2-dioxygenase from the bacterium Ralstonia eutropha NH9, into hybrid poplar trees. tandfonline.com This enzyme is responsible for converting chlorocatechols into chloromuconates. Although this study focused on the conversion of 3-chlorocatechol (B1204754) to 2-chloro-cis,cis-muconate (B1241311), the principle directly applies to pathways involving this compound. tandfonline.com By expressing such enzymes, transgenic plants can initiate the breakdown of pollutants that they would otherwise be unable to metabolize effectively.

Similarly, the tfdC gene, which also encodes a chlorocatechol 1,2-dioxygenase, was expressed in Arabidopsis thaliana, significantly enhancing its ability to degrade catechol, a related aromatic pollutant. nih.gov These studies show that expressing bacterial catabolic genes in plants is a viable approach to create "green factories" for cleaning up hazardous waste sites. isciii.esnih.gov

A significant challenge in phytoremediation is confirming the complete degradation of a pollutant and tracking the formation of metabolic intermediates within the plant. mdpi.com It is crucial to ensure that the parent compound is not simply being stored or converted into other, potentially toxic, metabolites. clu-in.org

Analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are essential tools for monitoring these processes. tandfonline.com In studies involving transgenic plants engineered for chloroaromatic degradation, these methods are used to measure the disappearance of the parent contaminant and identify and quantify the formation of key intermediates.

For example, in the study with transgenic poplar calli expressing the cbnA gene, HPLC was used to monitor the conversion of 3-chlorocatechol. The results showed a time-dependent decrease in the 3-chlorocatechol concentration and a corresponding increase in the concentration of the product, 2-chloro-cis,cis-muconate, in the culture medium. tandfonline.com Such analyses provide direct evidence that the engineered pathway is active and can be used to assess the efficiency of the phytoremediation process. Monitoring for intermediates like this compound would be a key indicator of a successful engineered ortho-cleavage pathway in a plant system.

Engineering Plants for Enhanced Chloroaromatic Degradation

Metabolic Engineering for Research-Scale Production of Dienelactones or Related Compounds

Metabolic engineering involves the targeted modification of an organism's genetic and regulatory processes to increase the production of a desired substance. wikipedia.org The knowledge of catabolic pathways, including the steps involving this compound, can be repurposed for the biosynthesis of valuable chemicals.

Dienelactones, the products of chloromuconate cycloisomerase activity on substrates like this compound, are chiral synthons that can be used as building blocks in the chemical synthesis of various specialty chemicals and pharmaceuticals. The enzymatic production of these compounds offers a green alternative to traditional chemical synthesis.

Metabolic engineering strategies can be employed to create microbial cell factories for the research-scale or industrial-scale production of dienelactones. nih.govnih.gov This can involve several approaches:

Overexpression of Key Enzymes : The gene encoding chloromuconate cycloisomerase can be overexpressed in a suitable host organism, such as E. coli, to increase the rate of conversion of this compound to dienelactone. wikipedia.org

Heterologous Pathway Expression : The entire enzymatic pathway, from a simple starting material like chlorobenzoate to the desired dienelactone, can be assembled and expressed in a robust industrial microorganism. nih.govmdpi.com

Blocking Competing Pathways : Native metabolic pathways in the host organism that might consume the precursor or the product can be blocked or downregulated to redirect metabolic flux towards dienelactone production. wikipedia.org

By understanding the specific properties of enzymes like chloromuconate cycloisomerase and their substrates, such as this compound, researchers can design and optimize these biosynthetic pathways for efficient production. nih.gov

Environmental Fate and Persistence Research in Contaminated Matrices (as an intermediate)

This compound is a significant, albeit transient, intermediate in the microbial degradation of a variety of chlorinated aromatic pollutants. nih.govnih.gov Its environmental fate and persistence are intrinsically linked to the metabolic pathways of microorganisms present in contaminated soil and water. researchgate.net Chloroaromatic compounds are known for their persistence, and their breakdown often proceeds via chlorocatechol intermediates, which are then cleaved to form chlorinated muconates like this compound. nih.gov

Research has demonstrated that this compound is a central metabolite in the aerobic degradation of compounds such as 4-chlorophenol, 4-chloroaniline, and 3-chlorobenzoate (3-CBA). nih.govd-nb.infoacademicjournals.org For instance, in the degradation of 4-chlorophenol by various bacteria, the compound is first converted to 4-chlorocatechol. d-nb.info A catechol-1,2-dioxygenase enzyme then cleaves the aromatic ring of 4-chlorocatechol to yield this compound. d-nb.infoacademicjournals.org Similarly, studies on soil bacteria from the genera Caballeronia, Paraburkholderia, and Cupriavidus capable of degrading 3-CBA have identified this compound as a key intermediate in the chlorocatechol ortho-cleavage pathway. nih.gov

The persistence of this compound in a contaminated matrix is largely determined by the enzymatic capabilities of the microbial community. asm.org The key step governing its fate is the cycloisomerization reaction. nih.gov Two main enzymatic routes for its transformation have been identified:

Productive Dehalogenation: In specialized bacteria, chloromuconate cycloisomerase (EC 5.5.1.7) converts this compound into cis-dienelactone, a reaction that involves the elimination of the chlorine atom. nih.govd-nb.info This cis-dienelactone is then hydrolyzed by a dienelactone hydrolase to maleylacetate (B1240894), which can enter central metabolic routes like the tricarboxylic acid (TCA) cycle. d-nb.infoasm.org This pathway represents a successful detoxification and mineralization route for the original pollutant.

Formation of Bacteriotoxic Metabolites: In contrast, the conventional muconate cycloisomerase, an enzyme common in pathways for degrading non-chlorinated aromatics, transforms this compound into protoanemonin (B48344). nih.govasm.org Protoanemonin is a bacteriotoxic compound, and its formation can inhibit the degrading microbial population, potentially halting the remediation process and leading to the accumulation of toxic intermediates. nih.govresearchgate.netasm.org The misrouting of chlorocatechols into the standard 3-oxoadipate (B1233008) pathway can lead to this detrimental outcome. asm.org

The accumulation of this compound has been observed in certain circumstances, such as when the metabolic capacity of a microbial community is exceeded. researchgate.net For example, in studies of bacterial consortia degrading 4-chloroaniline, the catechol 1,2-dioxygenase showed a preference for the non-chlorinated substrate (catechol) over 4-chlorocatechol, which could lead to a slower conversion of the resulting this compound. academicjournals.org Fungal degradation pathways, such as those in Aspergillus nidulans, also show the formation of this compound from 4-chlorocatechol. ub.edu

The tables below summarize research findings on the role of this compound as an intermediate.

Table 1: Microbial Degradation Pathways Involving this compound as an Intermediate

| Original Pollutant | Key Intermediate(s) | Key Enzyme(s) | Resulting Product(s) from this compound | Microorganism(s) | Reference(s) |

| 4-Chlorophenol (4CP) | 4-Chlorocatechol | Catechol-1,2-dioxygenase, Chloromuconate cycloisomerase | cis-Dienelactone | Pseudomonas knackmussii B-13, Ralstonia pickettii LD1 | d-nb.info |

| 3-Chlorobenzoate (3-CBA) | (Chloro-)catechol | Dioxygenase, Chlorocatechol 1,2-dioxygenase | Chloro-cis,cis-muconate, Maleylacetate | Caballeronia sp., Paraburkholderia sp., Cupriavidus sp. | nih.gov |

| 4-Chloroaniline (4CA) | 4-Chlorocatechol | Catechol 1,2-dioxygenase | 3-Chloro-cis,cis-muconic acid | Bacterial consortium (inc. Pseudomonas, Comamonas) | academicjournals.org |

| 2-Chlorophenol (B165306) (2CP) | 3-Chlorocatechol | Chlorocatechol 1,2-dioxygenase | 2-Chloro-cis,cis-muconate (Isomer) | Rhodococcus opacus 1CP | asm.orgnih.gov |

| Various Chloroaromatics | 4-Chlorocatechol | Catechol 1,2-dioxygenase, Muconate cycloisomerase | Protoanemonin | Pseudomonas sp. | researchgate.net |

Table 2: Enzymatic Transformation of this compound

| Enzyme | EC Number | Substrate(s) | Product(s) | Significance in Environmental Fate | Reference(s) |

| Chloromuconate cycloisomerase | 5.5.1.7 | This compound | cis-Dienelactone | Productive degradation and detoxification pathway. | nih.govd-nb.info |

| Muconate cycloisomerase | 5.5.1.1 | This compound | Protoanemonin, 4-Chloromuconolactone | Formation of a bacteriotoxic dead-end product, inhibiting further degradation. | nih.govasm.orgasm.org |

| Catechol 1,2-dioxygenase | 1.13.11.1 | 4-Chlorocatechol | This compound | Ring-cleavage step leading to the formation of the intermediate. | d-nb.infoacademicjournals.org |

Q & A

Q. What are the standard laboratory methods for synthesizing and purifying 3-chloro-cis,cis-muconate?

- Methodological Answer : 3-Chloro-cis,cis-muconate is synthesized enzymatically via chlorocatechol 1,2-dioxygenase (EC 1.13.11.-) from 4-chlorobenzenesulfonic acid. The enzyme, partially purified from Pseudomonas knackmussii, catalyzes the conversion under aerobic conditions. Fresh preparation is critical due to the compound's instability. Post-reaction, extraction with ethyl acetate followed by threefold crystallization from boiling water/methanol removes contaminants like 1,1-bis(4-chlorobenzene)sulfone .

Q. How can this compound be detected and quantified in enzymatic assays?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λmax ~260–280 nm) is used for quantification. For kinetic studies, monitor substrate consumption and product formation (e.g., cis-dienelactone or protoanemonin) under controlled pH (neutral conditions prevent spontaneous isomerization). EDTA (2 mM) can inhibit Mn<sup>2+</sup>-dependent cycloisomerases, enabling intermediate accumulation for analysis .

Advanced Research Questions

Q. How should researchers address discrepancies in kinetic parameters (e.g., Km) for chloromuconate cycloisomerases?

- Methodological Answer : Discrepancies in Km values (e.g., for 2-chloro-cis,cis-muconate) arise from measurement methods (substrate depletion vs. product formation). To resolve this:

- Use parallel assays (e.g., oxygen electrode for substrate turnover, HPLC for product quantification).

- Validate with purified enzymes (e.g., pJP4-encoded cycloisomerase from Cupriavidus pinatubonensis) to exclude competing pathways.

- Account for pH-dependent stability of intermediates (e.g., protoanemonin degradation at neutral pH) .

Q. What experimental strategies mitigate pH-induced isomerization artifacts in 3-chloro-cis,cis-muconate studies?

- Methodological Answer :

- Maintain neutral pH (7.0–7.5) during assays to prevent acid-catalyzed isomerization to 3-chloro-cis,trans-muconate or lactonization to cis-dienelactone.

- Use buffered systems (e.g., Tris-HCl or phosphate) and avoid prolonged storage.

- For structural validation, isolate intermediates via flash chromatography and confirm with HRMS (e.g., [M-H]<sup>-</sup> m/z 172.9647 for chlorodienelactone) .

Q. How does protoanemonin formation impact bioremediation studies, and how can its toxicity be managed?

- Methodological Answer : Protoanemonin, a toxic antibiotic, forms via muconate cycloisomerase-mediated dechlorination/decarboxylation of 3-chloro-cis,cis-muconate. Mitigation strategies include:

- Using chloromuconate cycloisomerases (e.g., TfdD from Cupriavidus) that favor cis-dienelactone over protoanemonin.

- Coupling assays with maleylacetate reductase (EC 1.3.1.-) to reduce protoanemonin accumulation.

- Monitoring toxicity via microbial growth inhibition assays (e.g., Pseudomonas spp. viability tests) .

Q. How can researchers distinguish between muconate and chloromuconate cycloisomerase activities in degradation pathways?

- Methodological Answer :

- Enzyme specificity assays : Compare substrate conversion rates for 3-chloro-cis,cis-muconate vs. non-chlorinated analogs (e.g., cis,cis-muconate). Chloromuconate cycloisomerases (EC 5.5.1.7) exhibit higher activity for chlorinated substrates.

- Metal ion dependency : Chloromuconate cycloisomerases require Mn<sup>2+</sup>, while muconate cycloisomerases (EC 5.5.1.1) use Mg<sup>2+</sup>.

- Gene knockout validation : Use mutants lacking tfdD (chloromuconate cycloisomerase gene) to confirm pathway disruption .

Data Contradiction Analysis

- Case Study : Conflicting Km values for 2-chloro-cis,cis-muconate.

- Resolution : Substrate depletion assays underestimate Km due to competing non-enzymatic lactonization. Product-based measurements (e.g., trans-dienelactone quantification) provide accurate values. Cross-validate using isothermal titration calorimetry (ITC) to measure binding affinities independently .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.